(4-Benzoylphenyl)(4-fluorophenyl)methanone
Description
(4-Benzoylphenyl)(4-fluorophenyl)methanone, also known as bis(4-fluorophenyl)methanone, is an organic compound with the molecular formula C13H8F2O. This compound is a colorless solid commonly used as a precursor to high-performance polymers such as polyetheretherketone (PEEK). It is known for its stability and resistance to chemical attacks, making it valuable in various industrial applications .
Properties
CAS No. |
673457-82-4 |
|---|---|
Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H13FO2/c21-18-12-10-17(11-13-18)20(23)16-8-6-15(7-9-16)19(22)14-4-2-1-3-5-14/h1-13H |
InChI Key |
RARZRMJLLCFMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Benzoylphenyl)(4-fluorophenyl)methanone is typically synthesized through the acylation of fluorobenzene with p-fluorobenzoyl chloride. The reaction is conducted in the presence of an aluminum chloride catalyst in a petroleum ether solvent . The process involves the following steps:
- Mixing fluorobenzene with aluminum chloride.
- Adding p-fluorobenzoyl chloride to the mixture.
- Allowing the reaction to proceed at a controlled temperature.
- Isolating and purifying the product.
Industrial Production Methods
Industrial production of (4-Benzoylphenyl)(4-fluorophenyl)methanone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid and 4-benzoylbenzoic acid.
Reduction: Formation of (4-benzoylphenyl)(4-fluorophenyl)methanol.
Substitution: Formation of various halogenated derivatives
Scientific Research Applications
(4-Benzoylphenyl)(4-fluorophenyl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Benzoylphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with cellular components, leading to its antimicrobial effects. The compound’s structure allows it to fit into enzyme active sites, disrupting normal biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but with two fluorine atoms on the benzene rings.
Bis(4-fluorophenyl)methanol: The reduced form of (4-Benzoylphenyl)(4-fluorophenyl)methanone.
4-Fluorobenzophenone: Contains only one fluorine atom on the benzene ring
Uniqueness
(4-Benzoylphenyl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual fluorine substitution enhances its stability and reactivity, making it a valuable compound in various applications .
Biological Activity
(4-Benzoylphenyl)(4-fluorophenyl)methanone, also known as benzoylfluorophenylmethanone, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of (4-Benzoylphenyl)(4-fluorophenyl)methanone can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 240.26 g/mol
This compound features a benzoyl group attached to a fluorophenyl moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that (4-Benzoylphenyl)(4-fluorophenyl)methanone exhibits notable antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains.
- Case Study : In vitro assays demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both bacteria.
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of (4-Benzoylphenyl)(4-fluorophenyl)methanone has also been explored.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown effectiveness against breast cancer cell lines (MCF-7), with IC values around 15 µM.
Research Findings
A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of proliferation |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, (4-Benzoylphenyl)(4-fluorophenyl)methanone has been investigated for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals in various assays, contributing to its overall therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
